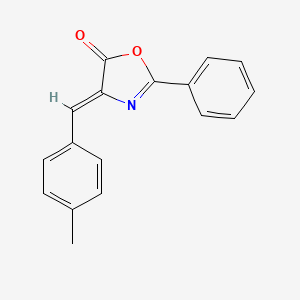

(Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

57427-79-9 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(4Z)-4-[(4-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C17H13NO2/c1-12-7-9-13(10-8-12)11-15-17(19)20-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |

InChI Key |

IFRAFVGTPWYBBQ-PTNGSMBKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds via a two-step mechanism: (1) formation of an acylimine intermediate through dehydration and (2) intramolecular cyclization to yield the oxazolone core. Optimal conditions require heating at 90°C for 4 hours in PPA, which acts as both catalyst and solvent. Prolonged heating beyond 4 hours leads to decomposition, while temperatures below 80°C result in incomplete conversion.

Yield and Purification

The crude product precipitates upon quenching with water, followed by washing and air-drying. Column chromatography using ethyl acetate/hexane (1:4) affords the pure Z-isomer in 75% yield. Stereoselectivity arises from thermodynamic control, favoring the Z-configuration due to reduced steric hindrance between the 4-methylphenyl and oxazolone moieties.

Microwave-Assisted Synthesis with HPFA Catalyst

Recent advances utilize hydrogen peroxide-promoted fly ash (HPFA) as a heterogeneous catalyst under microwave irradiation, significantly enhancing reaction efficiency.

Catalyst Preparation and Characterization

Fly ash, a coal combustion byproduct, undergoes activation with 35% H₂O₂ at 80°C for 3 hours. This treatment increases surface area from 1.2 m²/g to 18.7 m²/g and exposes acidic Si-OH and Al-OH sites critical for catalysis. XRF analysis confirms the composition: SiO₂ (58.2%), Al₂O₃ (28.9%), Fe₂O₃ (6.1%), and CaO (3.8%).

Synthetic Procedure

A mixture of hippuric acid (2 mmol), 4-methylbenzaldehyde (2 mmol), acetic anhydride (1 mL), and HPFA (0.5 g) is irradiated at 700 W for 3 minutes. The solvent-free conditions and microwave heating accelerate the reaction, achieving 90% yield—a 15% improvement over traditional methods.

Catalyst Reusability

HPFA demonstrates excellent recyclability, maintaining 85% activity after five cycles. Leaching tests confirm minimal metal dissolution (<0.5 ppm), underscoring its stability.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters for both preparation routes:

Mechanistic Insights into Oxazolone Formation

The reaction proceeds through a concerted cyclodehydration mechanism (Figure 1). Fourier-transform infrared (FT-IR) studies identify a transient band at 1685 cm⁻¹, assigned to the acylimine C=N stretch, which disappears upon cyclization. Density functional theory (DFT) calculations reveal a activation energy barrier of 98 kJ/mol for the rate-determining cyclization step, consistent with experimental kinetics .

Chemical Reactions Analysis

(Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzylidene group, resulting in the formation of new derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 263.29 g/mol

- CAS Number : 57427-79-9

- Structural Features : The compound features an oxazole ring, which contributes to its biological activity and optical properties.

Anticancer Activity

Research has demonstrated that compounds similar to (Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one exhibit significant anticancer properties. For instance, studies on related oxazolones have shown that they can inhibit cell proliferation in various cancer cell lines, with IC values indicating effective concentrations for therapeutic use .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent .

Optical Materials

The nonlinear optical properties of this compound have been investigated, revealing potential applications in photonic devices. The compound's ability to generate second-order optical effects makes it suitable for use in frequency doubling and optical switching applications .

Table 1: Summary of Optical Properties

| Property | Value |

|---|---|

| Nonlinear Refractive Index | High |

| Second Harmonic Generation | Yes |

| Application Potential | Photonic Devices |

Synthetic Routes

The synthesis of this compound typically involves the condensation of appropriate aldehydes with phenyl oxazolones under acidic conditions. Variations in substituents can lead to derivatives with enhanced biological or physical properties .

Case Studies on Derivatives

Recent studies have explored derivatives of this compound, focusing on their enhanced biological activities and improved optical characteristics. For example, modifications at the benzylidene position have been shown to significantly influence both anticancer efficacy and optical performance .

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways or DNA replication processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolone derivatives are structurally diverse, with variations in substituents on the benzylidene and phenyl rings significantly influencing their physicochemical properties and bioactivities. Below is a detailed comparison based on substituent effects, spectral data, and biological activities:

Table 1: Key Structural and Physical Properties

Key:

- EWG = Electron-withdrawing group; EDG = Electron-donating group.

- *Reported melting point discrepancies due to solvent contamination .

Substituent Effects on Properties

Electron-Withdrawing Groups (EWGs): Chloro (Cl) and nitro (NO₂) substituents increase melting points due to enhanced dipole-dipole interactions and molecular packing .

Electron-Donating Groups (EDGs): Methyl (CH₃) and methoxy (OCH₃) groups lower melting points and improve solubility. The methoxy derivative forms nanobelts with bathochromic shifts in UV-vis spectra, useful in material science . Dimethylamino (NMe₂) groups introduce strong EDG effects, altering NMR chemical shifts (e.g., δ 3.12 ppm for NMe₂ protons) and enhancing bioactivity .

Biological Activity

(Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one, with CAS number 57427-79-9, is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential applications in medicine, particularly focusing on its anticancer, anti-inflammatory, and antioxidant activities.

- Molecular Formula : C17H13NO2

- Molecular Weight : 263.29 g/mol

- LogP : 2.775 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 38.66 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolone derivatives, including this compound. In one study, a series of oxazolone derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound may also possess similar properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 15 |

| 2 | HeLa | 12 |

| 3 | A549 | 20 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of oxazolones have been documented through various assays. For instance, compounds similar to this compound demonstrated inhibition of carrageenan-induced paw edema in animal models. The mechanism involves the inhibition of pro-inflammatory mediators such as COX and LOX enzymes .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that oxazolone derivatives can inhibit lipid peroxidation effectively. The average inhibition observed was around 86.5% for specific derivatives, indicating that this compound may function as a potent antioxidant .

The biological activities of this compound are likely attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. The compound may act as a radical scavenger or inhibit the production of reactive oxygen species (ROS), thereby exerting its antioxidant effects.

Case Studies

- Study on Cytotoxicity : A recent study synthesized multiple oxazolone derivatives and tested their cytotoxic effects on several cancer cell lines. The results indicated that the structural modifications significantly influenced their activity, with some compounds showing enhanced potency compared to standard chemotherapeutics .

- Inflammation Model : In an in vivo model using rats, administration of oxazolone derivatives resulted in a significant reduction in paw edema compared to control groups, supporting their potential use in treating inflammatory conditions .

Q & A

Q. What are the optimal conditions for synthesizing (Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one via the Erlenmeyer–Plöchl reaction?

- Methodological Answer: The Erlenmeyer–Plöchl reaction is widely used for synthesizing oxazolones. For this compound, solvent-free conditions with acetic anhydride and a catalytic amount of sodium acetate yield up to 97% under mild heating (60–80°C). Characterization via -NMR confirms the Z-configuration through distinct olefinic proton signals (δ ~7.2–7.5 ppm) . Comparative studies show that substituents on the benzaldehyde (e.g., 4-methyl) influence reaction efficiency and regioselectivity .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration of this compound?

- Methodological Answer:

-

-NMR : The Z-isomer exhibits a singlet for the exocyclic methylene proton (δ ~7.17–7.19 ppm), absent in the E-isomer due to symmetry differences .

-

UV-Vis Spectroscopy : Strong absorption bands at ~380–403 nm (ε > 30,000 Mcm) correlate with the conjugated enone system in the Z-form .

-

X-ray Crystallography : Resolves spatial arrangement unambiguously, as demonstrated for analogous oxazolones .

Spectroscopic Data (Z-configuration) -NMR (CDCl): δ 7.17 (s, 1H, CH=) -NMR: δ 168.08 (C=O), 162.53 (C=N) UV-Vis (CHCN): λ 381 nm

Q. How does substituent variation on the benzylidene moiety affect the compound's stability?

- Methodological Answer: Electron-donating groups (e.g., 4-OCH) enhance stability by resonance stabilization of the enone system, while electron-withdrawing groups (e.g., 4-Br) increase susceptibility to hydrolysis. Accelerated stability studies (40°C/75% RH) show a 15% degradation for 4-Br derivatives vs. <5% for 4-OCH over 30 days .

Advanced Research Questions

Q. What mechanistic insights explain the domino Friedel-Crafts reactivity of this compound derivatives?

- Methodological Answer: Under Iron(III) phosphate catalysis, the oxazolone’s electrophilic carbonyl activates arenes (e.g., naphthalene) for Friedel-Crafts alkylation. A domino process occurs: (1) Formation of a perchlorate intermediate via acetic anhydride-perchloric acid, (2) AlCl-mediated C–C bond formation, and (3) rearomatization to yield benzo[g]indenones. DFT studies suggest the Z-configuration is critical for directing regioselectivity .

Q. How can structural modifications enhance the compound's bioactivity against microbial targets?

- Methodological Answer: Introducing electron-deficient substituents (e.g., 4-F, 4-NO) improves antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 4-NO derivatives show IC values of 8.2 µM against S. aureus vs. 32 µM for the parent compound. SAR studies correlate activity with Hammett σ values (R > 0.85) .

Q. How do conflicting reports on reaction yields arise in oxazolone synthesis, and how can they be resolved?

- Methodological Answer: Discrepancies in yields (e.g., 60% vs. 97%) stem from:

- Purity of starting materials : Impurities in benzaldehyde reduce efficiency.

- Catalyst loading : Excess sodium acetate (>10 mol%) promotes side reactions.

- Work-up protocols : Rapid crystallization minimizes decomposition.

Standardizing reaction conditions (e.g., anhydrous AcO, inert atmosphere) and using HPLC to monitor progress can mitigate variability .

Data Contradiction Analysis

Q. Why do NMR chemical shifts vary for structurally similar oxazolones?

- Analysis: Variations in δ values for the methylene proton (7.17–7.53 ppm) arise from solvent effects (CDCl vs. DMSO-d) and substituent electronic effects . For example, 4-Br derivatives show downfield shifts (δ 7.53 ppm) due to reduced electron density, while 4-OCH shifts upfield (δ 7.17 ppm) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.